1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one is a chemical compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features an amino group and a methylsulfonyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one typically involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves:
Reaction of aniline derivatives: Aniline derivatives react with α-bromo-4-(methylsulfonyl)acetophenone in the presence of a base to form the intermediate product.
Condensation with 2-aminopyridines: The intermediate product is then condensed with different 2-aminopyridines to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which are important for their anti-inflammatory properties.
Biological Research: The compound is studied for its potential as an antimicrobial and anti-inflammatory agent.
Pharmaceutical Industry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one involves its interaction with specific molecular targets:
Cyclooxygenase-2 (COX-2) Inhibition: The compound inhibits the COX-2 enzyme, reducing the production of pro-inflammatory mediators such as prostaglandins.
Molecular Docking Studies: Docking studies have shown that the compound fits well into the active site of COX-2, forming hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
4-(Methylsulfonyl)acetophenone: A related compound with similar structural features.
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds also exhibit anti-inflammatory and antimicrobial activities.
Uniqueness: 1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to selectively inhibit COX-2 makes it a valuable compound in medicinal chemistry .
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biological research, and the pharmaceutical industry. Its unique chemical structure and reactivity make it a valuable tool for developing new therapeutic agents and understanding biological processes.
Eigenschaften
Molekularformel |
C9H11NO3S |
---|---|
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
1-(2-amino-4-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H11NO3S/c1-6(11)8-4-3-7(5-9(8)10)14(2,12)13/h3-5H,10H2,1-2H3 |
InChI-Schlüssel |
JOMUZJHBQVYBGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.